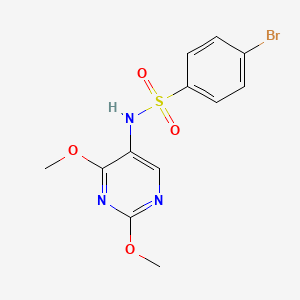

![molecular formula C10H14N2 B2494832 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1896638-48-4](/img/structure/B2494832.png)

3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,5-a]pyridine compounds are recognized for their versatile architecture, enabling the generation of stable N-heterocyclic carbenes. These compounds serve as a fundamental scaffold in the synthesis of a broad range of derivatives with varied chemical and physical properties, applied in diverse fields including organic synthesis and material science (Alcarazo et al., 2005).

Synthesis Analysis

Synthesis of imidazo[1,5-a]pyridine derivatives can be accomplished through various methods, including iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols and microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation, yielding polysubstituted compounds in good yield from halogenated pyridines and carbonyl derivatives (Murai et al., 2012; Koubachi et al., 2007).

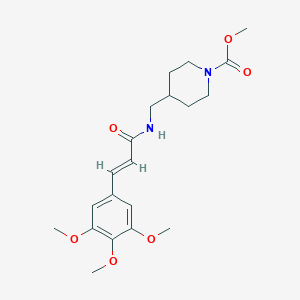

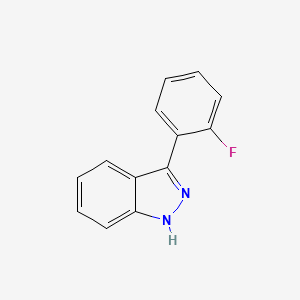

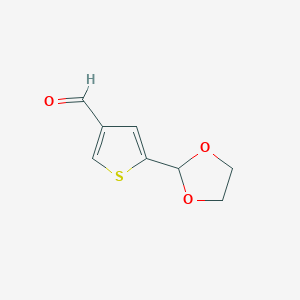

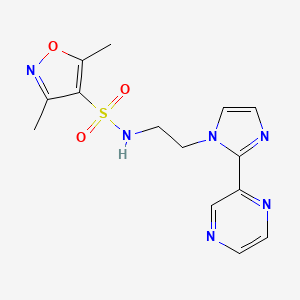

Molecular Structure Analysis

The molecular structures of imidazo[1,5-a]pyridine derivatives have been characterized using various analytical techniques, showcasing the flexibility of this scaffold in forming stable carbenes and facilitating the creation of novel chemical entities with unique structural features (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridines undergo various chemical reactions, including selective reactions leading to the synthesis of novel ring systems such as furo[3,4-e]imidazo[1,2-a]pyridine and cyclopropa[e]imidazo[1,2-a]pyridine, demonstrating their reactivity and potential for creating diverse chemical structures (Knölker & Hitzemann, 1994).

Physical Properties Analysis

The physical properties of imidazo[1,5-a]pyridine derivatives, such as fluorescence emission, have been studied, indicating their potential use in material science and as fluorescent probes. The quantum yields of these compounds were found to be significantly improved compared to their monosubstituted counterparts (Shibahara et al., 2009).

Chemical Properties Analysis

The chemical properties of imidazo[1,5-a]pyridine derivatives, including their stability and reactivity, are pivotal for their applications in various fields. The formation of stable N-heterocyclic carbenes and the ability to undergo a wide range of chemical transformations highlight the chemical versatility of the imidazo[1,5-a]pyridine scaffold (Alcarazo et al., 2005).

Propiedades

IUPAC Name |

3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMXSGRSOQMNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CN=C2C3CC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)

![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)

![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)

![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)